molecular formula C13H16N2O2 B13491604 Tert-butyl (2-cyanophenyl)(methyl)carbamate

Tert-butyl (2-cyanophenyl)(methyl)carbamate

Cat. No.: B13491604
M. Wt: 232.28 g/mol
InChI Key: XLLBYLNCKSKWQQ-UHFFFAOYSA-N
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Description

tert-butyl N-(2-cyanophenyl)-N-methylcarbamate: is an organic compound that features a tert-butyl group, a cyanophenyl group, and a methylcarbamate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanophenyl)-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 2-cyanophenylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of tert-butyl N-(2-cyanophenyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-cyanophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-butyl N-(2-cyanophenyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways .

Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, tert-butyl N-(2-cyanophenyl)-N-methylcarbamate is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanophenyl)-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • tert-butyl N-(2-{[(2-cyanophenyl)methyl]amino}cyclopropyl)carbamate
  • tert-butyl N-(2-cyanophenyl)-2-hydroxyacetamide

Comparison: tert-butyl N-(2-cyanophenyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-(2-cyanophenyl)-N-methylcarbamate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14/h5-8H,1-4H3

InChI Key

XLLBYLNCKSKWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C#N

Origin of Product

United States

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